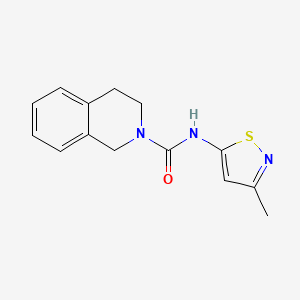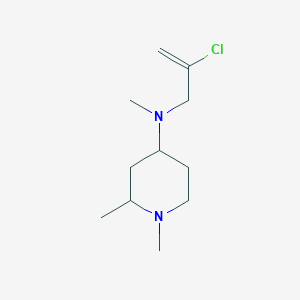
N-(3,4-dihydro-1H-isothiochromen-1-ylmethyl)-2-methylfuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dihydro-1H-isothiochromen-1-ylmethyl)-2-methylfuran-3-carboxamide, also known as Isothiocarbamate Compound 1 (ICM-1), is a novel compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. ICM-1 has been synthesized using a multi-step process, and its structure has been characterized using various spectroscopic techniques.
Scientific Research Applications
ICM-1 has shown potential as a therapeutic agent in various scientific research applications. It has been found to possess anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. ICM-1 has also been shown to inhibit the growth of cancer cells, making it a potential anti-cancer agent. Additionally, ICM-1 has been found to possess antimicrobial properties, which make it a candidate for the treatment of bacterial and fungal infections.
Mechanism of Action
The exact mechanism of action of ICM-1 is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory response, cancer cell growth, and microbial infection. Further research is needed to fully elucidate the mechanism of action of ICM-1.
Biochemical and Physiological Effects:
ICM-1 has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in immune cells. This suggests that ICM-1 may be effective in reducing inflammation in the body. ICM-1 has also been found to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anti-cancer properties. Additionally, ICM-1 has been found to inhibit the growth of various bacterial and fungal strains, suggesting that it may have potential as an antimicrobial agent.
Advantages and Limitations for Lab Experiments
ICM-1 has several advantages and limitations for lab experiments. One advantage is that it has shown promising results in various scientific research applications, making it a potentially valuable therapeutic agent. Another advantage is that it has been synthesized using a multi-step process, which allows for easy modification of its structure to improve its properties. However, one limitation is that the exact mechanism of action of ICM-1 is not yet fully understood, which may hinder its development as a therapeutic agent. Additionally, further research is needed to determine its safety and efficacy in vivo.
Future Directions
There are several future directions for ICM-1 research. One direction is to further elucidate its mechanism of action, which may lead to the development of more effective therapeutic agents. Another direction is to investigate its safety and efficacy in vivo, which will be necessary for its development as a therapeutic agent. Additionally, further modifications of its structure may lead to the development of more potent and selective compounds. Overall, ICM-1 has shown promising results in various scientific research applications and has the potential to be a valuable therapeutic agent in the future.
Synthesis Methods
ICM-1 has been synthesized using a multi-step process that involves the condensation of 4-methylthio-2-nitrobenzoic acid with 3,4-dihydro-1H-isothiochromene-1-carboxaldehyde, followed by reduction of the nitro group to an amine using palladium on carbon and hydrogen gas. The resulting amine is then reacted with 2-methylfuran-3-carboxylic acid chloride to yield ICM-1. The structure of ICM-1 has been confirmed using various spectroscopic techniques, including NMR and mass spectrometry.
Properties
IUPAC Name |
N-(3,4-dihydro-1H-isothiochromen-1-ylmethyl)-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c1-11-13(6-8-19-11)16(18)17-10-15-14-5-3-2-4-12(14)7-9-20-15/h2-6,8,15H,7,9-10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZOBAWPVFCKIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NCC2C3=CC=CC=C3CCS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-Fluoro-6-(4-pyrrolidin-1-ylpiperidin-1-yl)phenyl]ethanone](/img/structure/B7584543.png)

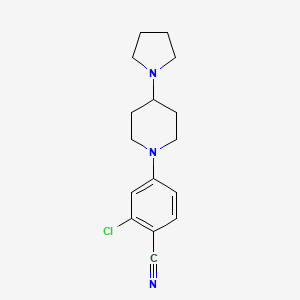

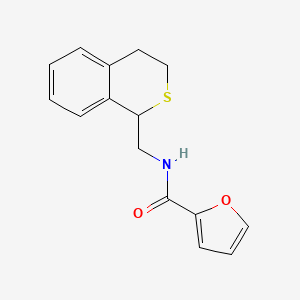



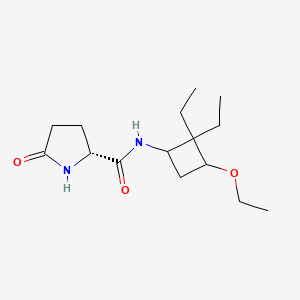
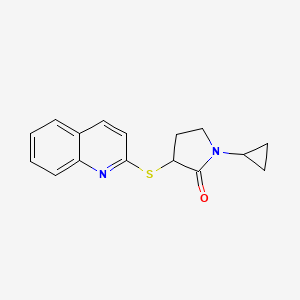
![2,4,4-trimethyl-N-[(1-methylimidazol-2-yl)methyl]cyclohexan-1-amine](/img/structure/B7584627.png)
